N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
Isoxazoles are a class of organic compounds containing a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom . They are commonly found in many commercially available drugs due to their significant biological activities .
Synthesis Analysis
Isoxazoles can be synthesized through various pathways. The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The structure of isoxazoles consists of a five-membered ring containing an oxygen atom and a nitrogen atom . The exact structure of “N1-(2-([2,3’-bithiophen]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide” would depend on the specific arrangement of these atoms and the attached groups.Chemical Reactions Analysis
The main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazoles can vary widely depending on their specific structure. Isoxazoles are known for their synthetic availability, special chemical and biological properties, and widespread practical use .Scientific Research Applications
Synthesis and Material Science : A study by Mamedov et al. (2016) outlines a novel synthetic approach that could be applied to N1-(2-([2,3'-bithiophene]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide. This approach involves the rearrangement of oxiranes and is significant for the synthesis of di- and mono-oxalamides, indicating potential applications in material science and organic synthesis (Mamedov et al., 2016).
Photoluminescence and Electronic Properties : Research by Kostyuchenko et al. (2017) on photoluminescent donor–acceptor–donor molecules that feature bithiophene units suggests potential applications in electronic devices and luminescent materials. The findings could be relevant for understanding and utilizing the properties of N1-(2-([2,3'-bithiophene]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide in optoelectronics (Kostyuchenko et al., 2017).
Polymer Science : A study by Krompiec et al. (2013) on the synthesis and properties of novel polythiophenes linked with bithiophene units could offer insights into the use of N1-(2-([2,3'-bithiophene]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide in polymer science, particularly in the development of conducting polymers (Krompiec et al., 2013).
Herbicidal Applications : Research by Hwang et al. (2005) on isoxazole derivatives in the context of rice herbicides indicates that similar compounds, like N1-(2-([2,3'-bithiophene]-5-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, might have potential applications in agricultural chemistry, especially as herbicides (Hwang et al., 2005).
Future Directions
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-14(15(20)17-13-4-7-21-18-13)16-6-3-11-1-2-12(23-11)10-5-8-22-9-10/h1-2,4-5,7-9H,3,6H2,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQKPVIQGZFTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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